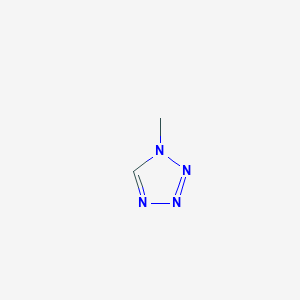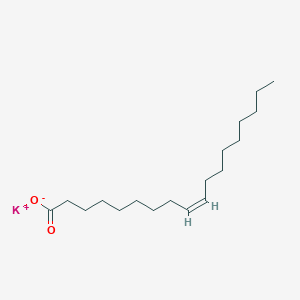
(3,3-Diethoxypropyl)triethoxysilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,3-Diethoxypropyl)triethoxysilane, also known as DEPTES, is a silane coupling agent that is commonly used in various scientific research applications. This compound is widely used as a crosslinking agent in the preparation of organic-inorganic hybrid materials due to its unique chemical structure and properties.
作用機序
The mechanism of action of (3,3-Diethoxypropyl)triethoxysilane involves the formation of covalent bonds between the silane group and the surface of the substrate. The silane group reacts with the surface hydroxyl groups to form a stable siloxane bond. This bond provides a strong and durable interface between the substrate and the coating material. The crosslinking of (3,3-Diethoxypropyl)triethoxysilane with the coating material enhances the mechanical, thermal, and chemical properties of the resulting hybrid material.
Biochemical and Physiological Effects:
(3,3-Diethoxypropyl)triethoxysilane is not intended for use in drug applications and therefore, there is limited information available on its biochemical and physiological effects. However, studies have shown that (3,3-Diethoxypropyl)triethoxysilane is non-toxic and non-irritating to the skin and eyes. It is also not considered to be a skin sensitizer or a respiratory irritant.
実験室実験の利点と制限
(3,3-Diethoxypropyl)triethoxysilane has several advantages for use in lab experiments. It is a versatile coupling agent that can be used in a wide range of applications. It is easy to handle and can be stored for long periods of time without degradation. (3,3-Diethoxypropyl)triethoxysilane is also compatible with a variety of solvents and coating materials. However, there are some limitations to the use of (3,3-Diethoxypropyl)triethoxysilane. It is sensitive to moisture and requires careful handling to prevent hydrolysis. The reaction with the substrate requires a clean and dry surface to ensure proper bonding.
将来の方向性
(3,3-Diethoxypropyl)triethoxysilane has a wide range of potential future directions in scientific research. One possible direction is the development of new applications for (3,3-Diethoxypropyl)triethoxysilane in the field of nanotechnology. (3,3-Diethoxypropyl)triethoxysilane can be used to prepare functionalized nanoparticles for use in drug delivery, imaging, and sensing applications. Another possible direction is the optimization of the synthesis method to improve the yield and purity of (3,3-Diethoxypropyl)triethoxysilane. This could lead to a more cost-effective and environmentally friendly production process. Additionally, further research could be done on the mechanism of action of (3,3-Diethoxypropyl)triethoxysilane to better understand its interactions with substrates and coating materials.
科学的研究の応用
(3,3-Diethoxypropyl)triethoxysilane is widely used in scientific research applications due to its unique chemical properties. It is commonly used as a crosslinking agent in the preparation of organic-inorganic hybrid materials such as silica-based nanocomposites, polymer films, and coatings. (3,3-Diethoxypropyl)triethoxysilane is also used as a surface modification agent for various substrates such as glass, metal, and ceramics. It is used to enhance the adhesion and compatibility of the substrate with the coating material.
特性
CAS番号 |
15184-27-7 |
|---|---|
製品名 |
(3,3-Diethoxypropyl)triethoxysilane |
分子式 |
C13H30O5Si |
分子量 |
294.46 g/mol |
IUPAC名 |
3,3-diethoxypropyl(triethoxy)silane |
InChI |
InChI=1S/C13H30O5Si/c1-6-14-13(15-7-2)11-12-19(16-8-3,17-9-4)18-10-5/h13H,6-12H2,1-5H3 |
InChIキー |
FNVLANCFUDHVBO-UHFFFAOYSA-N |
SMILES |
CCOC(CC[Si](OCC)(OCC)OCC)OCC |
正規SMILES |
CCOC(CC[Si](OCC)(OCC)OCC)OCC |
その他のCAS番号 |
15184-27-7 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

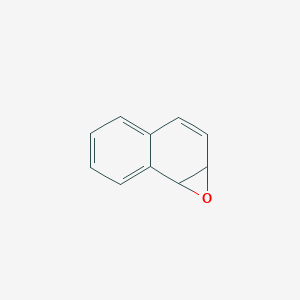
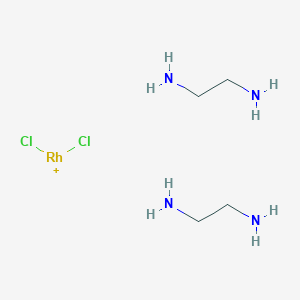
![2-[(2-Oxoindol-3-yl)amino]guanidine](/img/structure/B91390.png)
![Benzo[c][1,2,5]thiadiazol-4-ylmethanol](/img/structure/B91392.png)
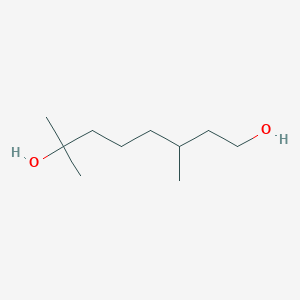
![Disodium;4-[4,5,6,7-tetraiodo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate](/img/structure/B91398.png)
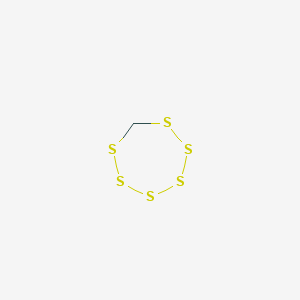
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B91401.png)
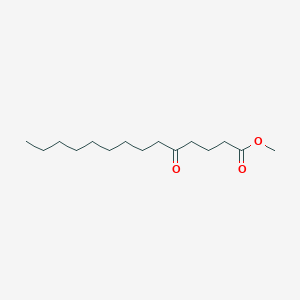
![3-Amino-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B91405.png)
